butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine
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Overview
Description
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine: is a chemical compound with the molecular formula C10H19ClFN3 and a molecular weight of 235.73 g/mol . This compound is characterized by the presence of a butyl group attached to a pyrazole ring, which is further substituted with a fluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with butylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethyl-pyrazole carboxylic acids, while reduction may produce fluoroethyl-pyrazole amines .
Scientific Research Applications
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- Butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine
- Butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
Comparison:
While these similar compounds share the butyl and fluoroethyl groups, their substitution patterns on the pyrazole ring differ. This difference in substitution can lead to variations in their chemical reactivity, biological activity, and overall properties. Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique in its specific substitution pattern, which may confer distinct advantages in certain applications .
Biological Activity
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
Molecular Formula : C_{11}H_{16}FN_{5}
Molecular Weight : 273.27 g/mol
IUPAC Name : this compound
The compound features a butyl group attached to a pyrazole ring with a 2-fluoroethyl substituent, which is critical for its biological interactions. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Research indicates that it can act as both an inhibitor and an agonist , depending on the target:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.
- Receptor Modulation : It may also bind to specific receptors, modulating their activity and influencing physiological responses.
Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary research indicates that it possesses antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Cytotoxicity in cancer cell lines | |
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotective | Protection against neuronal damage |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable inhibition zones, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrazole Ring : The initial step involves synthesizing the pyrazole structure through condensation reactions.
- Introduction of Fluoroethyl Group : This step incorporates the 2-fluoroethyl substituent, enhancing the compound's biological properties.
- Final Amine Formation : The final reaction yields the target compound through reductive amination.
Properties
Molecular Formula |
C10H19ClFN3 |
---|---|
Molecular Weight |
235.73 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H18FN3.ClH/c1-2-3-6-12-9-10-4-7-14(13-10)8-5-11;/h4,7,12H,2-3,5-6,8-9H2,1H3;1H |
InChI Key |
XBWHCHWWTXHHSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C=C1)CCF.Cl |
Origin of Product |
United States |
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